Cyclopropyl L-alaninate hydrochloride is classified as an amino acid derivative. It is synthesized from L-alanine, which is a naturally occurring amino acid found in proteins, and cyclopropyl groups, which are three-membered carbon rings known for their strain and unique reactivity. The compound is primarily sourced through synthetic methods in laboratory settings or industrial production.
The synthesis of cyclopropyl L-alaninate hydrochloride typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial for ensuring high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to enhance production efficiency.
The molecular formula of cyclopropyl L-alaninate hydrochloride is , with a molecular weight of 165.62 g/mol. The IUPAC name for this compound is cyclopropyl (2S)-2-aminopropanoate;hydrochloride.
These representations provide insight into the compound's stereochemistry and functional groups.
Cyclopropyl L-alaninate hydrochloride can participate in various chemical reactions:
The mechanism of action for cyclopropyl L-alaninate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction may modulate their activity, which is crucial for its potential biological applications. The exact pathways can vary based on the context of its use, particularly in pharmacological research.
Cyclopropyl L-alaninate hydrochloride typically appears as a colorless powder that decomposes upon heating (above approximately 135 °C) and melts at 196–198 °C (decomposition) .
The compound exhibits properties characteristic of both amino acids and cyclic compounds. Its unique cyclopropyl structure contributes to its reactivity profile, making it valuable in organic synthesis .
Cyclopropyl L-alaninate hydrochloride has diverse applications in scientific research:
MIRC reactions enable direct cyclopropane ring formation on L-alanine backbones. The process typically employs α,β-unsaturated carbonyl acceptors (e.g., methyl vinyl ketone) and sulfur ylides or haloesters as carbon donors. A key precursor is 5-chloro-2-pentanone, synthesized from α-acetyl-γ-butyrolactone under acidic conditions (HCl/H₂O), yielding 79–90% crude product [8]. Subsequent ring closure uses concentrated NaOH (20–30% w/v) at 80–100°C, inducing dehydrohalogenation to form the cyclopropyl moiety. Stereoselectivity is governed by the chiral center of L-alanine precursors, with yields reaching 77–83% after distillation [8]. This method avoids neurotoxic oxidants and precious metals, aligning with modern sustainable practices [3].
Table 1: MIRC Reaction Parameters for Cyclopropanation
Precursor | Cyclopropanating Agent | Conditions | Yield | Stereopurity |
---|---|---|---|---|
L-Alanine ethyl ester | Dimethylsulfoxonium methylide | THF, 0°C → RT, 12 h | 68% | >99% ee |
5-Chloro-2-pentanone | NaOH (30%) | Reflux, 2 h | 83% | Racemic |
Fmoc-L-Ala-OH | Ethyl diazoacetate/Cu(acac)₂ | CH₂Cl₂, 40°C, 24 h | 52% | 90% de |
Chiral induction is critical for accessing enantiopure cyclopropyl-L-alanine derivatives. Ru(II)-BINAP complexes catalyze asymmetric hydrogenation of α-cyclopropyl dehydroalanine esters, achieving >99% ee under mild H₂ pressure (50–100 psi) [1]. Alternatively, Evans oxazolidinone auxiliaries enable diastereoselective cyclopropanation via Simmon-Smith reactions on L-alanine-derived enolates. Chiral Pd-catalysts (e.g., Pd(OAc)₂/(R)-BINAP) facilitate decarboxylative cyclopropanation of L-aspartate derivatives, yielding the cyclopropyl scaffold with 94% ee [1]. Esterification of precursors like H-Ala-OMe·HCl (L-alanine methyl ester hydrochloride) precedes cyclopropanation, ensuring chiral integrity [6].
Table 2: Chiral Strategies for Stereoselective Cyclopropanation
Catalyst/Auxiliary | Substrate | Reaction Type | ee/de | Yield |
---|---|---|---|---|
Ru-(S)-BINAP | α-Cyclopropyl dehydroalanine | Hydrogenation (80 psi) | >99% ee | 91% |
Evans (R)-BPB oxazolidinone | L-Ala-derived acrylate | Zn(CH₂I)₂ addition | 96% de | 75% |
Pd/(R)-BINAP | L-Aspartic β-ester | Decarboxylative cyclization | 94% ee | 82% |
Cyclopropyl-L-alanine carboxylates are esterified via Fischer–Speier reaction (anhydrous HCl/ROH) or carbodiimide coupling (DCC/DMAP). For example, treating cyclopropyl-L-alanine with SOCl₂ in methanol yields the methyl ester, followed by HCl gas saturation to form the hydrochloride salt [6]. Alternatively, Curtius degradation of bicyclic carbamates (from Hofmann rearrangements) generates Boc-protected cyclopropylamines, which undergo HCl-mediated deprotection (e.g., HCl/diethyl ether, 87% yield) [4]. Solid-phase peptide synthesis (SPPS)-compatible esters (e.g., tert-butyl, benzyl) are cleaved post-incorporation using TFA/HCl mixtures [3].
Fe/α-ketoglutarate-dependent oxygenases install cyclopropane rings via radical rebound mechanisms. Enzymes like CmaB (from coronamic acid biosynthesis) convert L-allo-isoleucine to (1S,2S)-cyclopropyl-L-alanine in a stereoretentive manner [8]. This requires O₂, Fe(II), and α-KG, generating succinate and CO₂ as byproducts. Engineered variants accept non-native substrates (e.g., L-norvaline), yielding cyclopropyl-L-alanine analogues with 40–65% conversion. The reaction proceeds through H- abstraction at Cγ, followed by cyclization via Cβ–Cγ bond formation [8].
NRPS modules incorporate cyclopropyl-L-alaninate directly into peptide chains. Adenylation (A) domains activate cyclopropyl-L-alanine as aminoacyl-AMP, which is transferred to peptidyl carrier protein (PCP) domains and condensed with adjacent residues. For instance, surugamide synthetase incorporates cyclopropyl-L-alaninate into cyclic octapeptides without racemization [8]. In vitro reconstitution allows "domain swapping" to generate hybrid peptides. Co-expression with cyclopropanase enzymes (e.g., CmaB) enables de novo biosynthesis from L-alanine precursors.
Table 3: Enzymatic Systems for Cyclopropyl-L-Alaninate Production
Enzyme/System | Substrate | Cofactors | Conversion/Yield | Stereoselectivity |
---|---|---|---|---|
CmaB (Fe/α-KG oxidase) | L-allo-Isoleucine | Fe(II), α-KG, O₂ | 65% | >99% ee |
Engineered SadA | L-Norvaline ethyl ester | Fe(II), ascorbate, O₂ | 42% | 88% ee |
Surugamide NRPS | Cyclopropyl-L-alaninate | ATP, Mg²⁺ | 95% (incorporation) | Retained |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: